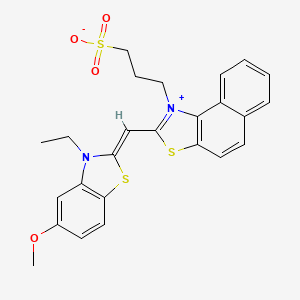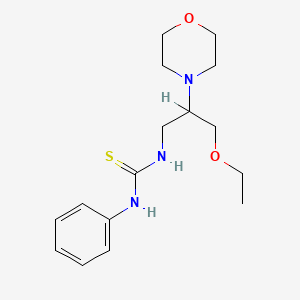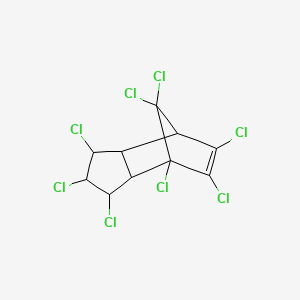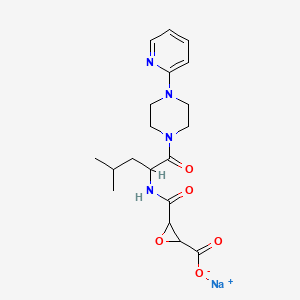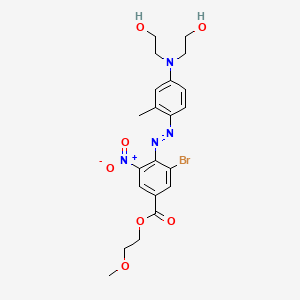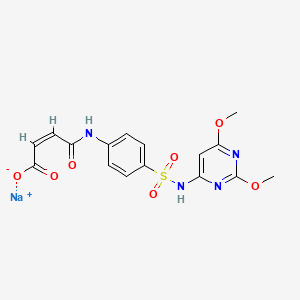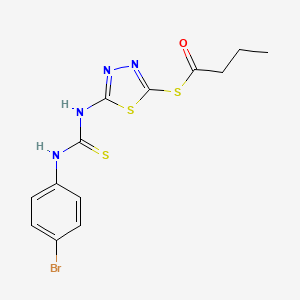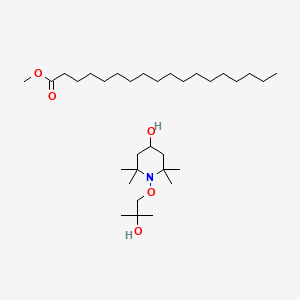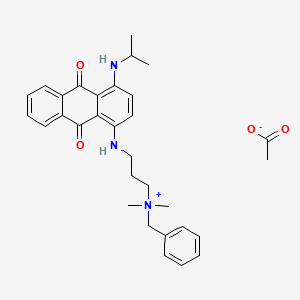
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anthracene core, which is a polycyclic aromatic hydrocarbon, and a quaternary ammonium group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Anthracene Derivative: The anthracene core is functionalized to introduce the isopropylamino and dioxo groups. This step often involves nitration, reduction, and subsequent amination reactions.
Quaternization: The functionalized anthracene derivative is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.
Formation of the Quaternary Ammonium Salt: The final step involves the reaction of the intermediate with dimethylamine and acetic acid to form the quaternary ammonium acetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biological membranes, potentially disrupting their function. The anthracene core can intercalate into DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanaminium, 3-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-N,N-dimethyl-N-propyl-, bromide: Similar structure but with a methylamino group instead of isopropylamino.
Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium bromide: Similar structure but with a bromide counterion instead of acetate.
Uniqueness
The uniqueness of Benzyl(3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)propyl)dimethylammonium acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the isopropylamino group may enhance its interaction with biological targets compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
71335-02-9 |
|---|---|
Formule moléculaire |
C29H34N3O2.C2H3O2 C31H37N3O4 |
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
benzyl-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]propyl]-dimethylazanium;acetate |
InChI |
InChI=1S/C29H33N3O2.C2H4O2/c1-20(2)31-25-16-15-24(26-27(25)29(34)23-14-9-8-13-22(23)28(26)33)30-17-10-18-32(3,4)19-21-11-6-5-7-12-21;1-2(3)4/h5-9,11-16,20H,10,17-19H2,1-4H3,(H-,30,31,33,34);1H3,(H,3,4) |
Clé InChI |
OZTCPSOOOSCJBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



